2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, characterized by its unique structural features, including a dichlorobenzyl moiety and a styryl group. Pyridazinones are recognized for their diverse biological activities and potential therapeutic applications. This compound may exhibit properties similar to other pyridazinone derivatives, which have been studied for their pharmacological effects.
The compound is synthesized through various methods that often involve the reaction of substituted hydrazines with carbonyl compounds or other electrophiles in the presence of suitable solvents and catalysts. Research indicates that pyridazinones can be derived from simple precursors, making them accessible for synthetic chemistry applications .
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is classified as an organic compound within the heterocyclic category due to its pyridazine ring structure. It falls under the broader category of nitrogen-containing heterocycles, which are significant in medicinal chemistry.
The synthesis of 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves several steps:
For example, one method may involve refluxing a mixture of 3,4-dichlorobenzaldehyde and hydrazine hydrate in ethanol to yield an intermediate that subsequently undergoes cyclization to form the pyridazinone structure. The final product can be purified through recrystallization .
The molecular formula for 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is C16H15Cl2N3O. Its structure features:
The melting point and spectral data (IR, NMR) would provide insights into the functional groups and confirm the structure upon synthesis. For instance, characteristic peaks in IR spectra would indicate the presence of carbonyl (C=O) and aromatic C-H stretching .
The chemical reactivity of 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can include:
The compound may also participate in cycloaddition reactions or act as a ligand in coordination chemistry due to its nitrogen atoms .
The mechanism of action for compounds like 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone often involves interaction with biological targets such as enzymes or receptors. For example:
Studies on related pyridazinones have shown potential cardiotonic activity and effects on calcium sensitivity in cardiac tissues .
Relevant data regarding melting points and spectral characteristics would further elucidate its physical properties .
The potential applications of 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone include:
Pyridazinones have been extensively studied for their analgesic, anti-inflammatory, and cardiotonic properties, indicating a promising scope for further research .
Pyridazinone (1,2-diazin-6-one) derivatives constitute a structurally unique class of nitrogen-containing heterocycles characterized by a six-membered ring with two adjacent nitrogen atoms and an adjacent carbonyl group. This arrangement confers distinctive electronic properties and hydrogen-bonding capabilities critical for intermolecular interactions with biological targets. The non-aromatic 4,5-dihydro-3(2H)-pyridazinone variant, as present in 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, exhibits partial saturation, enhancing conformational flexibility while retaining the hydrogen-bond-accepting carbonyl (C=O) and hydrogen-bond-donating amide-like (N-H) groups. This bifunctional nature facilitates dual interactions with enzyme active sites, such as phosphodiesterases (PDEs) or kinase domains [1] [9].
The scaffold’s synthetic versatility permits substitutions at positions N-2, C-4, C-5, and C-6, enabling precise modulation of steric, electronic, and lipophilic properties. For example, alkylation at N-2 (e.g., benzyl groups) enhances membrane permeability, while aryl/vinyl extensions at C-6 influence π-system conjugation and planarity. Computational studies reveal that 4,5-dihydropyridazinones adopt envelope-like conformations, optimizing surface complementarity with hydrophobic enzyme pockets [5] [10]. These features underpin their broad therapeutic relevance, spanning cardiovascular, anti-inflammatory, and anticancer applications [3] [9].
Table 1: Clinically Explored Pyridazinone Derivatives and Primary Therapeutic Applications
Compound Name | Substituents | Primary Activity | Key Molecular Target |
---|---|---|---|
Zardaverine | 6-phenyl-4,5-dihydro; N-1 methyl | Bronchodilator/Anti-inflammatory | PDE3/PDE4 inhibitor |
Imazodan | 6-(4-Imidazolyl)-4,5-dihydro | Cardiotonic | PDE3 inhibitor |
Levosimendan | Hydrazone-linked pyridazinone-dihydropyridine | Inotropic agent | Calcium sensitizer (TnC) |
TAK-063 | 6-aryl-4,5-dihydro; 5-methoxy | Antipsychotic (clinical phase) | PDE10A inhibitor |
Featured Compound | 2-(3,4-Dichlorobenzyl)-6-styryl | Multitarget (Theoretical) | PDE4/Cancer targets (Inferred) |
The pharmacological profile of 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is critically governed by two strategic substituents: the 3,4-dichlorobenzyl moiety at N-2 and the styryl group at C-6.
3,4-Dichlorobenzyl Group: This lipophilic aromatic extension enhances target affinity through van der Waals interactions and modulates electron density. The meta and para chlorine atoms induce electron withdrawal, polarizing the benzyl ring and facilitating halogen bonding with carbonyl backbones or Lewis bases in enzymatic pockets (e.g., PDE4’s hydrophobic clamp region). Chlorine’s steric bulk also restricts rotational freedom, promoting a bioactive conformation. Studies on analogous compounds confirm that 3,4-dichloro substitution amplifies antiplatelet and vasodilatory effects by 40-fold compared to unsubstituted analogs, attributed to improved target engagement and metabolic stability [2] [8].
Styryl Moiety (6-Styryl): The (E)-configured styryl group (–CH=CHC₆H₅) extends π-conjugation, enhancing planarity and facilitating intercalation with aromatic residues in protein binding sites. X-ray crystallography of related styryl-pyridazinones confirms near-coplanarity (dihedral angle: 1.47°) between the styryl phenyl ring and pyridazinone core, optimizing π-π stacking with residues like Phe719 in PDE10A or His740 in c-Met kinase [10]. This group’s hydrophobicity augments membrane penetration, while its vinyl linkage resists enzymatic oxidation, improving pharmacokinetic durability.
Table 2: Impact of Substituents on Pyridazinone Bioactivity
Substituent Position | Chemical Group | Biochemical Effect | Observed Activity Enhancement |
---|---|---|---|
N-2 | 3,4-Dichlorobenzyl | Halogen bonding; Lipophilicity (ClogP ↑) | 40× greater vasodilation vs. unsubstituted |
C-6 | Styryl (E-configuration) | π-π stacking; Planar conjugation | 10–100× PDE4/c-Met affinity vs. alkyl |
C-6 | Phenyl (non-vinyl) | Limited conjugation; Rotational freedom | Lower anticancer potency |
C-5 | Methyl | Steric bulk; Electron donation | Variable (context-dependent) |
Pyridazinones emerged prominently in the 1980s with the discovery of dihydralazine analogs exhibiting potent vasodilatory and antiplatelet activities. Seminal work demonstrated that 6-aryl-4,5-dihydro-3(2H)-pyridazinones inhibited platelet aggregation up to 16,000× more effectively than acetylsalicylic acid while reducing blood pressure via arterial smooth muscle relaxation [2]. This dual activity spurred interest in pyridazinones as cardiovascular agents, leading to PDE3 inhibitors like imazodan and zardaverine for heart failure and COPD, respectively [1] [7].
The 1990s–2000s saw diversification into central nervous system (CNS) and oncology domains. Levosimendan, a pyridazinone-dihydropyridine hybrid, was commercialized as a calcium-sensitizing inotrope for acute heart failure, leveraging the core’s metal-chelating capability [9]. Concurrently, zardaverine’s PDE4 inhibition revealed anti-inflammatory potential, later optimized in roflumilast (a non-pyridazinone) for COPD. Recent efforts focus on isoform selectivity: TAK-063, a PDE10A inhibitor, reached clinical trials for schizophrenia by exploiting pyridazinone interactions with Gln716/Tyr514 via hydrogen bonding and π-stacking [5].
In anticancer research, pyridazinones like 6-styryl derivatives inhibit c-Met kinase (IC₅₀: 0.76–940 nM) and PARP-1, with styryl groups enabling deep hydrophobic pocket penetration [1] . Contemporary designs incorporate dichlorobenzyl/styryl motifs to enhance tumor cytotoxicity, positioning 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone as a modern multitarget candidate [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: